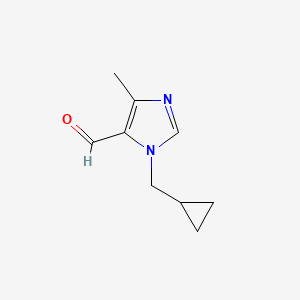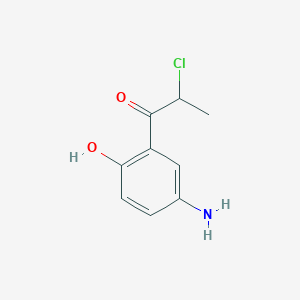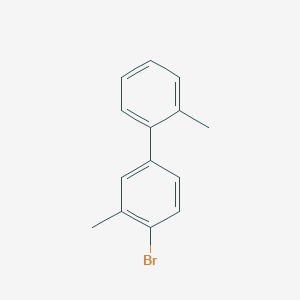![molecular formula C4H5N5S B14037419 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B14037419.png)
7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities. This compound is a hybrid structure formed by the fusion of a triazole ring and a thiadiazine ring, which imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine typically involves the cyclocondensation of appropriate triazole and thiadiazine precursors. One common method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with various aldehydes or ketones under reflux conditions in the presence of a catalytic amount of piperidine . This reaction yields the desired triazolothiadiazine derivatives in moderate to good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to a dihydrothiadiazine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the triazole or thiadiazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the triazole or thiadiazine rings .
Scientific Research Applications
7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine involves its interaction with various molecular targets and pathways. For instance, as an antimicrobial agent, it inhibits the growth of bacteria by interfering with their cell wall synthesis or protein synthesis . As an anticancer agent, it induces apoptosis in cancer cells by activating caspase pathways and upregulating pro-apoptotic proteins like p53 and Bax . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different arrangement of the triazole and thiadiazine rings, which can affect their chemical reactivity and biological properties.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric form with distinct chemical and biological characteristics.
Uniqueness
7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine is unique due to its specific ring fusion and the presence of both triazole and thiadiazine moieties. This unique structure contributes to its broad spectrum of biological activities and makes it a valuable scaffold for drug design and development .
Properties
Molecular Formula |
C4H5N5S |
|---|---|
Molecular Weight |
155.18 g/mol |
IUPAC Name |
7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine |
InChI |
InChI=1S/C4H5N5S/c5-3-1-10-4-7-6-2-9(4)8-3/h2H,1H2,(H2,5,8) |
InChI Key |
QJQWEQNURIQYNR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C=NN=C2S1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





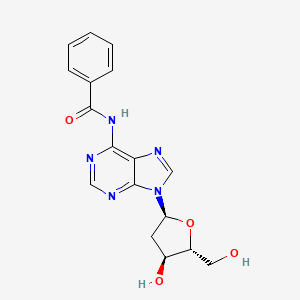
![{[3-(1H-imidazol-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B14037363.png)
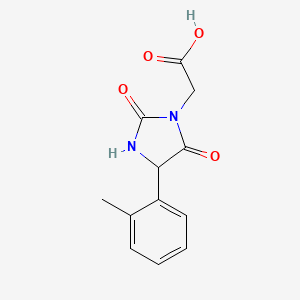
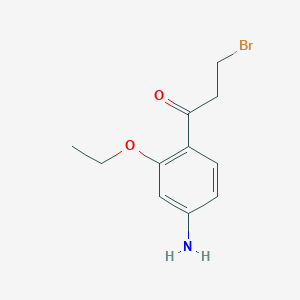

![sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B14037378.png)
